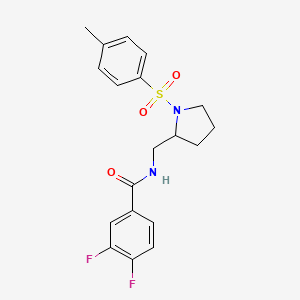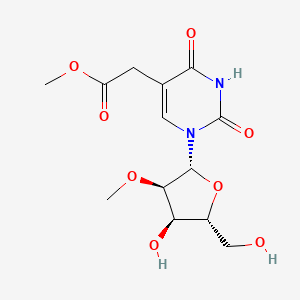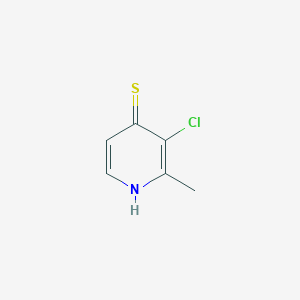
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as CFM-4, is a potent inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and viral infections.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is a potent inhibitor of CK2, a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy.
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in various cellular systems. In cancer cells, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit CK2 activity, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth. In neuronal cells, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects, preventing cell death and reducing oxidative stress. In cell culture models of HIV, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is its potency as a CK2 inhibitor. This makes it an attractive compound for use in both in vitro and in vivo studies of CK2 function and regulation. However, one limitation of N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the development of novel drug delivery systems for N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide, which could improve its solubility and bioavailability. Finally, there is interest in exploring the potential of N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide for the treatment of other diseases, such as viral infections and neurological disorders.
Synthesemethoden
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with 2-methylthio-6-methylpyrimidine-4-carboxylic acid, followed by coupling with methyl isocyanate. The yield of this reaction is typically around 50-60%, and the purity of the resulting compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research has been in the treatment of cancer, where CK2 has been shown to play a critical role in tumor growth and survival. N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth in animal models.
In addition to cancer, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. CK2 has been shown to play a role in the development and progression of these diseases, and N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects in animal models.
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been studied for its potential antiviral activity, particularly against HIV. CK2 has been shown to play a role in the replication of HIV, and N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit HIV replication in cell culture models.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-methyl-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3OS/c1-7-5-11(18-13(16-7)20-2)12(19)17-10-4-3-8(14)6-9(10)15/h3-6H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYKUWSZBCRIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364125.png)
![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)




![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)
![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
